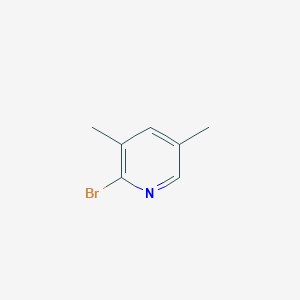

2-Bromo-3,5-dimethylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGGKVFEGBEWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456557 | |

| Record name | 2-BROMO-3,5-DIMETHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92992-85-3 | |

| Record name | 2-BROMO-3,5-DIMETHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3,5-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-3,5-dimethylpyridine physical properties and stability

An In-depth Technical Guide to 2-Bromo-3,5-dimethylpyridine

Introduction

This compound, also known as 2-Bromo-3,5-lutidine, is a highly versatile substituted pyridine derivative that serves as a critical building block in modern organic synthesis. Its unique structural arrangement, featuring a bromine atom at the reactive 2-position and two methyl groups on the pyridine ring, makes it an indispensable intermediate in the development of complex molecules.[1] This guide provides an in-depth analysis of its physical properties, stability, and reactivity, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. Its applications are extensive, ranging from the synthesis of pharmaceutical agents, such as anti-inflammatory and analgesic drugs, to the formulation of advanced agrochemicals and the creation of novel materials.[1]

Section 1: Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is the foundation of its effective application in research and development. The properties of this compound are summarized below. There is a discrepancy in reported physical states, with some sources listing it as a liquid and others as a solid.[2][3] This is likely due to a melting point close to ambient temperature; it is typically handled as a low-melting solid or a solid.

| Property | Value | Reference(s) |

| CAS Number | 92992-85-3 | [3][4][5] |

| Molecular Formula | C₇H₈BrN | [3][6] |

| Molecular Weight | 186.05 g/mol | [3][6] |

| Appearance | Solid | [3][5] |

| Boiling Point | 242 °C at 760 mmHg | [4] |

| Density | 1.415 g/cm³ | [4] |

| Flash Point | 100 °C | [4] |

| pKa (Predicted) | 1.37 ± 0.20 | [5] |

| Storage Temperature | Keep in a dark place, sealed in a dry, room temperature environment. | [5] |

Section 2: Stability and Reactivity

While generally recognized for its stability and ease of handling in laboratory settings, this compound's reactivity is centered around the carbon-bromine bond, which is susceptible to various transformations, particularly transition-metal-catalyzed cross-coupling reactions.[1]

Stability: The compound is stable under recommended storage conditions. Long-term exposure to light and moisture should be avoided to prevent gradual degradation. It is a combustible solid but does not present an immediate fire hazard under normal laboratory conditions.[3]

Reactivity and Incompatible Materials:

-

Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to vigorous, exothermic reactions.

-

Strong Acids: While generally stable, strong acids can protonate the pyridine nitrogen, altering its reactivity and solubility.

-

Cross-Coupling Reactions: The C-Br bond is highly reactive in palladium-catalyzed reactions. This is not an incompatibility but its primary mode of synthetic utility.

Hazardous Decomposition Products: Upon thermal decomposition, brominated organic compounds can release toxic and corrosive fumes, including hydrogen bromide, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[7]

Reactivity Profile Visualization

The primary utility of this compound lies in its ability to undergo various C-C and C-N bond-forming reactions. The diagram below illustrates its central role as a precursor in major cross-coupling methodologies.

Caption: Reactivity pathways of this compound.

Section 3: Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound due to its potential hazards.

Step-by-Step Handling Protocol:

-

Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[8]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before use. Wash and dry hands thoroughly after handling.[8]

-

Body Protection: Wear a standard laboratory coat. For larger quantities, consider impervious clothing.[8]

-

-

Handling Practices:

-

Avoid formation of dust and aerosols.

-

Do not eat, drink, or smoke in the work area.

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[8]

-

-

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a suitable, closed container for disposal according to local regulations.[8]

-

Storage Protocol:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Keep in a dark place to prevent light-induced degradation.[5]

-

Store away from incompatible materials such as strong oxidizing agents.[8]

Section 4: Application in Organic Synthesis - A Case Study

To illustrate its synthetic utility, this section provides a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for creating biaryl structures.[9][10]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium Phosphate (K₃PO₄) (2.5 equiv.)

-

1,4-Dioxane and Water (4:1 ratio), degassed

-

Standard laboratory glassware (Schlenk flask, condenser)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.[10]

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask. The use of a solid catalyst is preferable as it minimizes exposure and ensures accurate measurement.

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. Degassing is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.[10]

-

Reaction Execution: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).[9]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[10] .

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Filter the dried solution and concentrate it under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.[10]

Experimental Workflow Visualization

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.

Section 5: Hazard Identification and Toxicology

This compound is classified as hazardous. Understanding its toxicological profile is crucial for risk assessment and mitigation.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[3]

-

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.

Precautionary Statements (Selected):

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Conclusion

This compound is a cornerstone reagent in synthetic chemistry, offering a reliable and versatile platform for the construction of complex molecular architectures. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of novel compounds for the pharmaceutical, agrochemical, and materials science sectors. While its utility is vast, its hazardous nature necessitates strict adherence to safety and handling protocols. This guide provides the foundational knowledge required for its safe and effective use, empowering researchers to leverage its full synthetic potential.

References

-

ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Request PDF. Retrieved from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 92992-85-3. Retrieved from [Link]

-

CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound 92992-85-3 [sigmaaldrich.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound CAS#: 92992-85-3 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. m.ciop.pl [m.ciop.pl]

- 8. echemi.com [echemi.com]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 10. benchchem.com [benchchem.com]

2-Bromo-3,5-dimethylpyridine CAS number 92992-85-3 properties

Introduction: The Strategic Importance of 2-Bromo-3,5-dimethylpyridine in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the success of a synthetic campaign. This compound (CAS No. 92992-85-3), also known as 2-Bromo-3,5-lutidine, has emerged as a highly versatile and valuable heterocyclic intermediate.[1] Its utility is rooted in the unique electronic and steric properties conferred by its substitution pattern: a reactive bromine atom at the 2-position, ortho to the pyridine nitrogen, and two activating methyl groups on the pyridine ring.

This guide provides an in-depth technical overview of this compound, designed for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of facts to explore the causality behind its properties, offer field-proven protocols for its use, and contextualize its role as a key player in the synthesis of complex molecular architectures.[1] The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs, and this particular derivative offers a robust entry point for novel chemical space exploration.[2]

Physicochemical & Structural Properties

The fundamental physical and chemical properties of a reagent dictate its handling, reaction conditions, and purification strategies. This compound is typically a low-melting solid, a characteristic that should be noted for storage and handling.[3] A comprehensive summary of its core properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 92992-85-3 | [3][4] |

| Molecular Formula | C₇H₈BrN | [1][5] |

| Molecular Weight | 186.05 g/mol | [3][5] |

| Appearance | Solid | [3] |

| Boiling Point | 242 °C | [5] |

| Density | 1.415 g/cm³ | [5] |

| Flash Point | 100 °C | [5] |

| MDL Number | MFCD00234308 | [1][3] |

| InChI Key | JHGGKVFEGBEWQR-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=CC(=NC(=C1)Br)C | [3] |

Spectroscopic Characterization: An Interpretive Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

-

Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the 4-position will likely appear as a sharp singlet, as will the proton at the 6-position. The deshielding effect of the adjacent nitrogen atom will likely shift the 6-H signal further downfield compared to the 4-H signal.

-

Methyl Protons: Two distinct singlets are expected in the aliphatic region (typically δ 2.2-2.6 ppm). The methyl group at the 3-position (ortho to the bromine) may experience a slightly different electronic environment than the methyl group at the 5-position, leading to a small difference in their chemical shifts.

-

-

¹³C NMR: The carbon NMR spectrum will reflect the substitution pattern.

-

Aromatic Carbons: Five distinct signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine (C2) will be significantly shifted. The other four carbons (C3, C4, C5, C6) will have chemical shifts influenced by the nitrogen and methyl substituents.

-

Methyl Carbons: Two signals are expected in the aliphatic region (δ 15-25 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

-

C=C and C=N Stretching: A series of sharp peaks in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

-

C-Br Stretching: A weaker absorption in the fingerprint region, typically between 500-700 cm⁻¹, can be attributed to the C-Br bond.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of bromine.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z 185 and m/z 187, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: A prominent fragment will be the loss of the bromine atom ([M-Br]⁺), resulting in a peak at m/z 106. Further fragmentation of the dimethylpyridine cation may occur.

Safety & Handling: A Protocol for Safe Laboratory Use

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. The primary hazards include being harmful if swallowed and causing serious eye damage.[3][6]

GHS Hazard Information:

-

Signal Word: Danger [3]

-

Pictograms:

-

GHS05 (Corrosion)

-

GHS07 (Exclamation Mark)

-

-

Hazard Statements:

Mandatory Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Recommended storage temperature is between 0-8°C.[1]

-

Spill & Disposal: In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.

Synthesis & Purification: A Proposed Methodology

While various methods for the synthesis of bromopyridines exist, a reliable and scalable approach for preparing this compound is the Sandmeyer reaction, starting from the commercially available 2-Amino-3,5-dimethylpyridine. This classic transformation proceeds via a diazonium salt intermediate and is a cornerstone of aromatic chemistry.

Sources

- 1. This compound CAS#: 92992-85-3 [m.chemicalbook.com]

- 2. This compound | 92992-85-3 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 5. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000092) [hmdb.ca]

An In-Depth Technical Guide to the Structure and Reactivity of 2-Bromo-3,5-dimethylpyridine

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-3,5-dimethylpyridine, a pivotal heterocyclic building block for professionals in chemical research and drug development. The document delineates its core molecular structure, physicochemical properties, and a validated synthetic pathway. The primary focus is an in-depth exploration of its reactivity, detailing the mechanisms and practical applications of key transformations including palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as the formation and utility of its organometallic derivatives. This guide integrates theoretical principles with field-proven experimental protocols, applications in medicinal chemistry and materials science, and essential safety data to serve as an authoritative resource for leveraging this versatile synthon in complex molecular design and synthesis.

Section 1: Introduction and Strategic Importance

This compound, also known as 2-bromo-3,5-lutidine, is a highly functionalized pyridine derivative that has emerged as a strategic intermediate in organic synthesis. Its unique substitution pattern—a bromine atom at the electron-deficient C2 position flanked by a methyl group, and a second methyl group at C5—creates a distinct electronic and steric environment that governs its reactivity. This structure makes it an exceptionally valuable building block for the synthesis of complex molecules.[1]

The utility of this compound spans multiple domains of chemical science. In medicinal chemistry, it serves as a key scaffold or precursor for a range of pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1] Its ability to participate in robust carbon-carbon and carbon-heteroatom bond-forming reactions allows for the systematic construction of compound libraries for drug discovery programs. Beyond pharmaceuticals, it is integral to the development of modern agrochemicals, where it contributes to the stability and bioavailability of pesticides and herbicides, and in materials science for the synthesis of novel dyes and functional organic compounds.[1] This guide aims to provide a detailed, application-oriented overview of its chemical properties and reactivity to enable its effective use in advanced research and development.

Section 2: Core Molecular Profile

The structural and physical properties of this compound are fundamental to its handling, reactivity, and application.

Molecular Structure

The molecule consists of a pyridine ring, which is an electron-deficient aromatic heterocycle. The key features are:

-

A bromine atom at the C2-position, which acts as an excellent leaving group in various substitution and cross-coupling reactions.

-

A methyl group at the C3-position, which provides steric hindrance around the C-Br bond, influencing the approach of reagents and catalysts.

-

A methyl group at the C5-position, which electronically modifies the pyridine ring through a weak inductive effect.

The interplay of the electron-withdrawing pyridine nitrogen and the specific placement of the substituents dictates the molecule's chemical behavior.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 92992-85-3 | [2] |

| Molecular Formula | C₇H₈BrN | [2] |

| Molecular Weight | 186.05 g/mol | [2] |

| Appearance | Solid | |

| Boiling Point | 242 °C | |

| Density | 1.415 g/cm³ | |

| Flash Point | 100 °C | |

| SMILES String | BrC1=NC=C(C)C=C1C | [2] |

| InChI Key | JHGGKVFEGBEWQR-UHFFFAOYSA-N | [2] |

Section 3: Synthetic Access to this compound

The most reliable and scalable synthesis of this compound involves a Sandmeyer-type reaction starting from the corresponding aminopyridine. This classic transformation provides a high-yield pathway to introduce the bromo functionality.

Synthetic Pathway Overview

The synthesis begins with the diazotization of 2-Amino-3,5-dimethylpyridine using sodium nitrite in a strong acidic medium, typically hydrobromic acid. The resulting diazonium salt is a highly reactive intermediate which is then subjected to decomposition in the presence of a copper(I) bromide catalyst to yield the target product.[3][4]

References

An In-Depth Technical Guide to 2-Bromo-3,5-dimethylpyridine: Properties, Synthesis, and Applications

Introduction

2-Bromo-3,5-dimethylpyridine, also known as 2-bromo-3,5-lutidine, is a halogenated pyridine derivative that serves as a critical building block in organic synthesis. Its unique structural arrangement, featuring a bromine atom at the 2-position and two methyl groups at the 3- and 5-positions, imparts a distinct reactivity profile that is highly valued in the fields of pharmaceutical and agrochemical research. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key reactions, and applications, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis. These properties dictate the reaction conditions, purification methods, and handling procedures.

Core Molecular Data

The foundational characteristics of this compound are summarized in the table below. The molecular formula, C7H8BrN, and molecular weight of approximately 186.05 g/mol are key identifiers for this compound.[1][2]

| Property | Value | Source |

| Molecular Formula | C7H8BrN | [1][2] |

| Molecular Weight | 186.05 g/mol | [1][2] |

| CAS Number | 92992-85-3 | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 242 °C | [3][4] |

| Density | 1.415 g/cm³ | [3][4] |

| Flash Point | 100 °C | [3][4] |

Structural Representation

The structural formula and connectivity of this compound are crucial for understanding its reactivity. The bromine atom positioned ortho to the nitrogen atom in the pyridine ring is a key feature for many of its synthetic transformations.

Caption: Chemical identifiers for this compound.

Synthesis of this compound

The synthesis of substituted pyridines is a well-established area of organic chemistry. While specific, high-yield preparations for this compound are often proprietary, general methodologies for the bromination of lutidine derivatives can be inferred from the broader chemical literature. A common approach involves the direct bromination of 3,5-dimethylpyridine. The regioselectivity of this reaction is influenced by the directing effects of the methyl groups and the pyridine nitrogen.

Illustrative Synthetic Pathway

The following diagram outlines a conceptual synthetic route to this compound, highlighting the key transformation.

Caption: Conceptual synthesis of this compound.

Chemical Reactivity and Key Applications

The reactivity of this compound is dominated by the presence of the C-Br bond at the 2-position of the electron-deficient pyridine ring. This makes it an excellent substrate for a variety of cross-coupling reactions and nucleophilic substitutions, rendering it a versatile intermediate in the synthesis of more complex molecules.[5]

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis and drug discovery, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling with a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl substituents at the 2-position.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond, allowing for the introduction of a wide range of primary and secondary amines. The resulting 2-amino-3,5-dimethylpyridine derivatives are valuable intermediates in medicinal chemistry.[6]

-

Sonogashira Coupling: This reaction is used to form a C-C bond between this compound and a terminal alkyne, providing access to substituted alkynylpyridines.

The utility of bromopyridine derivatives in such coupling reactions is well-documented, with the C-Br bond's reactivity being a key factor for efficient oxidative addition to the palladium catalyst.[7]

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8] The ability to functionalize the 2-position of the 3,5-dimethylpyridine core via cross-coupling reactions makes this intermediate particularly valuable for the synthesis of novel therapeutic agents.[5] Derivatives of this compound have been explored in the development of:

-

Kinase Inhibitors: The aminopyridine core is a well-established scaffold for kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[8]

-

CNS-Active Compounds: The pyridine core is known to be capable of crossing the blood-brain barrier, making its derivatives promising candidates for therapeutics targeting the central nervous system.[9]

-

Anti-inflammatory and Analgesic Drugs: This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including those with anti-inflammatory and analgesic properties.[5]

The versatility of this compound as a synthetic intermediate also extends to the agrochemical industry, where it is used in the formulation of pesticides and herbicides.[5][10]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using a bromopyridine substrate.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., Dioxane, Toluene, DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Purge the flask with an inert gas.

-

Add the degassed solvent to the flask.

-

Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Safety and Handling

This compound is classified as harmful if swallowed and can cause serious eye damage.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11][13]

Hazard Identification

| Hazard Statement | Description |

| H302 | Harmful if swallowed[1][13] |

| H312 | Harmful in contact with skin[13] |

| H315 | Causes skin irritation[11][13] |

| H318 / H319 | Causes serious eye damage / irritation[1][11][13] |

| H332 | Harmful if inhaled[13] |

| H335 | May cause respiratory irritation[11][13] |

First Aid Measures

-

If Swallowed: Rinse mouth and seek medical attention.[11][13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its well-defined physicochemical properties and predictable reactivity in key transformations, particularly transition-metal-catalyzed cross-coupling reactions, make it an indispensable tool for researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the development of novel and impactful chemical entities.

References

-

This compound CAS#: 92992-85-3; ChemWhat Code: 2652. (URL: [Link])

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. (URL: [Link])

-

Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap. (URL: [Link])

-

(PDF) 2-Bromo-5-methylpyridine - ResearchGate. (URL: [Link])

-

a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (URL: [Link])

-

Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production. (URL: [Link])

Sources

- 1. This compound 92992-85-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound CAS#: 92992-85-3 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

Spectroscopic Data for 2-Bromo-3,5-dimethylpyridine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromo-3,5-dimethylpyridine (CAS No. 92992-85-3), a substituted pyridine derivative with applications in pharmaceutical and materials science research. The focus of this document is on the elucidation of its molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of published experimental spectra for this compound, this guide will leverage a combination of theoretical predictions and comparative analysis with structurally similar compounds. This approach provides a robust framework for researchers to understand the expected spectroscopic behavior of this molecule.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₈BrN) possesses a pyridine ring substituted with a bromine atom at the 2-position and two methyl groups at the 3- and 5-positions. This unique arrangement of substituents gives rise to a distinct spectroscopic fingerprint, which can be systematically analyzed to confirm its identity and purity.

The following sections will detail the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Diagram of the Molecular Structure of this compound

Caption: A simplified workflow for an NMR experiment.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 | Singlet | 1H | H-6 (proton on the pyridine ring) |

| ~ 7.4 | Singlet | 1H | H-4 (proton on the pyridine ring) |

| ~ 2.4 | Singlet | 3H | -CH₃ at C-5 |

| ~ 2.3 | Singlet | 3H | -CH₃ at C-3 |

Interpretation:

-

The two aromatic protons (H-4 and H-6) are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. The proton at the 6-position (adjacent to the nitrogen) is likely to be the most downfield due to the deshielding effect of the nitrogen atom.

-

The two methyl groups at the 3- and 5-positions are also expected to be singlets and will integrate to three protons each. Their chemical shifts will be in the typical range for methyl groups attached to an aromatic ring.

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 158 | C-6 |

| ~ 148 | C-2 (attached to Br) |

| ~ 140 | C-4 |

| ~ 135 | C-5 (attached to -CH₃) |

| ~ 130 | C-3 (attached to -CH₃) |

| ~ 20 | -CH₃ at C-5 |

| ~ 18 | -CH₃ at C-3 |

Interpretation:

-

The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 120-160 ppm). The carbon atom attached to the electronegative bromine atom (C-2) is expected to be significantly downfield. * The carbon atoms bearing the methyl groups (C-3 and C-5) will also be in the aromatic region.

-

The two methyl carbons will appear in the aliphatic region (typically 15-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. These vibrations include stretching and bending modes. The positions and intensities of the absorption bands in an IR spectrum provide a characteristic fingerprint of the molecule's functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples that requires minimal sample preparation. [1][2] Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. [3] Data Acquisition Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are usually adequate to obtain a good quality spectrum.

Diagram of an ATR-FTIR Experimental Workflow

Caption: A simplified workflow for an ATR-FTIR experiment.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The predicted data is based on the analysis of similar pyridine derivatives. [4][5]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2980-2850 | C-H stretch | Methyl C-H |

| 1600-1450 | C=C and C=N stretch | Pyridine ring vibrations |

| 1450-1350 | C-H bend | Methyl C-H bending |

| ~1050 | C-Br stretch | Carbon-Bromine bond |

Interpretation:

-

The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.

-

The C-H stretching vibrations of the two methyl groups should appear in the 2980-2850 cm⁻¹ range.

-

The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) will be observed in the 1600-1450 cm⁻¹ region.

-

The C-H bending vibrations of the methyl groups are expected between 1450 and 1350 cm⁻¹.

-

A key feature will be the C-Br stretching vibration, which is anticipated to be around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Principles of Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). [6][7]This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•). The excess energy imparted to the molecular ion often causes it to fragment into smaller, charged species. The mass spectrometer then separates these ions based on their m/z ratio, generating a mass spectrum.

Experimental Protocol: Electron Ionization (EI)-MS

Instrumentation: A mass spectrometer equipped with an electron ionization source. This is often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject the solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

Data Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. [8]* Mass Range: A scan range of m/z 40-400 is typically sufficient to observe the molecular ion and major fragments.

Diagram of an EI-MS Experimental Workflow

Caption: A simplified workflow for an EI-MS experiment.

Predicted Mass Spectrum Data and Interpretation

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom, which has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

| Predicted m/z | Ion | Comments |

| 185/187 | [M]⁺• | Molecular ion peak, showing the characteristic ~1:1 ratio for a bromine-containing compound. |

| 170/172 | [M - CH₃]⁺ | Loss of a methyl group. |

| 106 | [M - Br]⁺ | Loss of the bromine atom. |

| 91 | [C₆H₅N]⁺• | Likely fragment from further rearrangement. |

Interpretation:

-

Molecular Ion: The most important feature will be the molecular ion peak, which will appear as a pair of peaks at m/z 185 and 187 with nearly equal intensity. This is a definitive indicator of the presence of one bromine atom in the molecule. The peak at m/z 185 corresponds to the molecule containing the ⁷⁹Br isotope, and the peak at m/z 187 corresponds to the molecule with the ⁸¹Br isotope.

-

Fragmentation: The molecular ion is expected to undergo fragmentation. A common fragmentation pathway for alkyl-substituted aromatic compounds is the loss of a methyl group, which would result in a pair of peaks at m/z 170 and 172. Another significant fragmentation would be the loss of the bromine atom, leading to a peak at m/z 106.

Conclusion

This technical guide has provided a detailed overview of the expected NMR, IR, and MS spectroscopic data for this compound. By combining theoretical predictions with data from analogous compounds, a comprehensive spectroscopic profile has been established. This information will be invaluable for researchers working with this compound, enabling them to confidently verify its structure and purity. The provided experimental protocols offer a practical starting point for acquiring high-quality spectroscopic data.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

University of Missouri. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Do, Q. T., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(4), 209. Retrieved from [Link]

-

SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

LCGC International. (2019, April 1). Electron Ionization in GC–MS. Chromatography Online. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]

-

Xing, M. (2021, December 17). 1D and 2D NMR methods for small molecules [Video]. YouTube. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

Lu, K., et al. (2019). NMR Characterization of RNA Small Molecule Interactions. Molecules, 24(18), 3349. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]

-

Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-3-methylpyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-Bromo-3-methylpyridine(3430-17-9) IR Spectrum [chemicalbook.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 8. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

2-Bromo-3,5-dimethylpyridine: A Versatile Scaffold for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5-dimethylpyridine is a halogenated pyridine derivative that has emerged as a crucial building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1] Its unique molecular architecture, characterized by a pyridine ring substituted with a bromine atom at the 2-position and two methyl groups at the 3- and 5-positions, provides a versatile platform for the construction of complex molecular entities. The bromine atom serves as a reactive handle for a variety of cross-coupling reactions, while the methyl groups influence the molecule's electronic properties and steric environment. This guide provides an in-depth exploration of the potential research applications of this compound, focusing on its utility in drug discovery, materials science, and catalysis.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 92992-85-3 | [2][3][4] |

| Molecular Formula | C₇H₈BrN | [1][2][3] |

| Molecular Weight | 186.05 g/mol | [1][2][3] |

| Appearance | Colorless to primrose yellow liquid or solid | [1][3] |

| Boiling Point | 242°C | [2] |

| Density | 1.415 g/cm³ | [2] |

| Flash Point | 100°C | [2] |

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a ubiquitous motif in a vast number of biologically active compounds and approved pharmaceuticals. This compound, as a functionalized pyridine, offers a strategic starting point for the synthesis of novel drug candidates.[1] Its utility is primarily centered around its ability to participate in palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[1][5]

Key Reactions for Library Synthesis

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it is widely used to synthesize biaryl and heteroaryl compounds.[6][7] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 2-position of the pyridine ring. This is a critical transformation for generating libraries of compounds for screening against various biological targets.[5][7]

Workflow for Suzuki-Miyaura Coupling:

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Add a degassed solvent such as toluene, dioxane, or a mixture of DMF and water.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to the desired temperature (typically 80-120 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl- or 2-heteroaryl-3,5-dimethylpyridine derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, providing a versatile method for the formation of carbon-nitrogen bonds.[8][9] This reaction enables the coupling of this compound with a wide range of primary and secondary amines, yielding 2-amino-3,5-dimethylpyridine derivatives. These products are valuable intermediates for the synthesis of compounds targeting a variety of receptors and enzymes.[10][11]

Catalytic Cycle of Buchwald-Hartwig Amination:

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [12]

-

In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).

-

Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Seal the vessel and heat the mixture to 80-120 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the desired 2-amino-3,5-dimethylpyridine derivative.

Applications in Materials Science

The unique electronic and structural features of pyridine-containing molecules make them attractive candidates for applications in materials science.[1] this compound can serve as a precursor for the synthesis of novel organic electronic materials, polymers, and coordination complexes with interesting optical and electronic properties.[1]

Synthesis of Conjugated Polymers

The development of conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors is an active area of research. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to polymerize difunctional monomers derived from this compound, leading to the formation of novel pyridine-containing conjugated polymers.

Ligand Synthesis for Coordination Chemistry

The nitrogen atom in the pyridine ring of this compound and its derivatives can act as a ligand, coordinating to various metal centers. This allows for the synthesis of a wide range of coordination complexes with potential applications in catalysis, sensing, and as functional materials.[1]

Applications in Catalysis

Derivatives of this compound can be utilized as ligands in homogeneous catalysis. The electronic and steric properties of the pyridine ring can be fine-tuned by introducing different substituents at the 2-position, which in turn can influence the activity and selectivity of the metal catalyst.[1] For instance, chiral amines introduced via Buchwald-Hartwig amination can lead to the formation of chiral ligands for asymmetric catalysis.

Conclusion

This compound is a highly versatile and valuable building block for a wide range of research applications. Its ability to readily undergo key cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a powerful platform for the synthesis of diverse libraries of compounds for drug discovery. Furthermore, its utility extends to the development of novel materials with unique electronic and optical properties, as well as the design of new ligands for catalysis. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers and scientists with the knowledge to effectively utilize this compound in their respective fields.

References

-

The University of Nottingham. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

-

MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 92992-85-3 [m.chemicalbook.com]

- 3. This compound 92992-85-3 [sigmaaldrich.com]

- 4. This compound | 92992-85-3 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

2-Bromo-3,5-dimethylpyridine as a heterocyclic building block

An In-depth Technical Guide to 2-Bromo-3,5-dimethylpyridine as a Heterocyclic Building Block

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Pyridine Synthon

In the landscape of organic synthesis, particularly within pharmaceutical and materials science research, the strategic selection of molecular building blocks is paramount. Heterocyclic compounds, especially substituted pyridines, form the backbone of countless functional molecules. Among these, This compound (also known as 2-Bromo-3,5-lutidine) emerges as a highly valuable and versatile intermediate.[1][2] Its unique electronic and steric profile, characterized by a reactive bromine atom at the C2 position and two methyl groups on the pyridine ring, makes it an essential synthon for constructing complex molecular architectures.[1]

The pyridine ring is an electron-deficient system, which inherently activates the C2 position for various transformations. The bromine atom serves as an excellent leaving group, particularly in transition-metal-catalyzed cross-coupling reactions, providing a robust handle for introducing molecular complexity.[3][4] This guide offers a comprehensive exploration of this compound, detailing its properties, reactivity, and proven applications. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

| Property | Value |

| CAS Number | 92992-85-3[5] |

| Molecular Formula | C₇H₈BrN[6] |

| Molecular Weight | 186.05 g/mol [6] |

| Appearance | Solid |

| Boiling Point | 242 °C[2] |

| Density | 1.415 g/cm³[2] |

| SMILES String | BrC1=NC=C(C)C=C1C |

| InChI Key | JHGGKVFEGBEWQR-UHFFFAOYSA-N |

Safety Information:

-

Signal Word: Danger

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage)

-

Precautionary Codes: P280, P301 + P312 + P330, P305 + P351 + P338 + P310

It is imperative to handle this compound in accordance with its Safety Data Sheet (SDS), utilizing appropriate personal protective equipment (PPE), including safety goggles and gloves, within a well-ventilated fume hood.

Core Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily centered on the reactivity of its C-Br bond. This section details the cornerstone transformations that enable its incorporation into larger, more complex molecules. The electron-deficient nature of the pyridine ring, combined with the C-Br bond, makes it an ideal substrate for a host of powerful synthetic methods, most notably palladium-catalyzed cross-coupling reactions.[3]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions represent the most potent and versatile methods for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at the C2 position of the pyridine ring.[3] The general trend for halide reactivity in these transformations is I > Br > Cl, making the bromo-substituent an excellent balance of reactivity and stability.[7]

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl structures, which are prevalent motifs in biologically active compounds.[8][9] The reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[9][10]

The base is crucial as it activates the organoboron species, facilitating the transmetalation step, which is often rate-limiting in the catalytic cycle.[9][10]

B. Buchwald-Hartwig Amination: Constructing C-N Linkages

The formation of C-N bonds to aromatic rings is fundamental in medicinal chemistry.[11][12] The Buchwald-Hartwig amination allows for the coupling of this compound with a wide variety of primary and secondary amines, a transformation that is often challenging using classical methods.[11][13] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[13] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results for heteroaryl halides.[12]

C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling this compound with a terminal alkyne.[14] This reaction is unique among the common cross-coupling reactions as it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[15] The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. Copper-free versions have also been developed.[14]

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, direct displacement of the bromide via Nucleophilic Aromatic Substitution (SNAr) is also a possible, though less common, transformation. The electron-deficient pyridine ring can stabilize the negative charge in the intermediate (a Meisenheimer complex), facilitating the reaction.[3] However, for SNAr reactions, the typical halide reactivity order is F > Cl > Br > I, meaning that bromides are generally less reactive than fluorides or chlorides in this specific mechanism.[7] Strong nucleophiles and elevated temperatures are often required to achieve reasonable conversion.

Applications in Synthesis

The diverse reactivity of this compound makes it a cornerstone in the synthesis of high-value compounds across multiple industries.

-

Synthesis of Pharmaceuticals: This compound is a pivotal intermediate in the development of various pharmaceutical agents.[1] It serves as a scaffold for molecules targeting a range of diseases, including its use in the synthesis of anti-inflammatory drugs, kinase inhibitors for oncology, and agents targeting neurological disorders.[1][8]

-

Agricultural Chemicals: It is employed in the formulation of modern agrochemicals, where the pyridine core can enhance the stability, bioavailability, and efficacy of pesticides and herbicides.[1]

-

Organic Synthesis and Materials Science: Researchers utilize its unique structure for the synthesis of complex organic compounds, contributing to advancements in materials science where tailored electronic and physical properties are required.[1]

Experimental Protocols: A Practical Guide

The following protocols are representative examples based on established methodologies for the reactions of bromopyridines and serve as a validated starting point for experimental design. Optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with an arylboronic acid.[8][16]

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 4:1)

-

-

Setup:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Seal the flask with a septum.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 8 to 24 hours.

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N coupling of this compound with a primary or secondary amine.[8][13][17]

-

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)

-

Strong base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

-

Setup:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

-

Add the this compound and the amine.

-

Seal the tube and remove it from the glovebox.

-

Add the anhydrous solvent via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography.

-

Protocol 3: Sonogashira Coupling

This protocol provides a general method for the coupling of this compound with a terminal alkyne using a typical Pd/Cu catalyst system.[18][19]

-

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), used as solvent or co-solvent)

-

Solvent (e.g., THF or DMF)

-

-

Setup:

-

To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add the solvent and the amine base, and degas the solution by bubbling with argon for 10-15 minutes.

-

Add the terminal alkyne dropwise via syringe.

-

-

Reaction:

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

-

Workup and Purification:

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl to remove copper salts, followed by water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

-

Conclusion

This compound is a robust and versatile heterocyclic building block with significant utility in modern organic synthesis. Its capacity to readily participate in powerful bond-forming reactions—most notably Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings—provides chemists with a reliable tool for the efficient construction of diverse and complex molecular scaffolds. These scaffolds are crucial for developing novel therapeutics, advanced agrochemicals, and functional materials. The protocols and data presented in this guide offer a solid foundation for researchers to harness the full synthetic potential of this valuable reagent.

References

-

ChemWhat. (2025). This compound CAS#: 92992-85-3. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Bromo-5-hydroxymethylpyridine. Retrieved from [Link]

-

MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine.

-

ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Retrieved from [Link]

-

SpringerLink. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemwhat.com [chemwhat.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 92992-85-3 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 19. kbfi.ee [kbfi.ee]

Electron-donating effects of methyl groups in 2-Bromo-3,5-dimethylpyridine

An In-Depth Technical Guide to the Electron-Donating Effects of Methyl Groups in 2-Bromo-3,5-dimethylpyridine

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of this compound, with a specific focus on the electron-donating contributions of its two methyl groups. As a versatile heterocyclic building block in organic synthesis and drug development, a deep understanding of its electronic landscape is paramount for predicting reactivity and designing synthetic pathways.[1] This document, intended for researchers and drug development professionals, elucidates the fundamental principles of inductive and hyperconjugative effects, analyzes the interplay of substituents on the electron-deficient pyridine core, and details the resulting impact on the molecule's physicochemical properties. Furthermore, we present validated experimental and computational methodologies for probing these electronic effects, grounding theoretical concepts in practical application.

Foundational Principles of Electronic Effects in Heteroaromatic Systems

The reactivity and properties of an aromatic molecule are fundamentally governed by the distribution of electron density within its π-system. This distribution is modulated by the intrinsic nature of the ring and the electronic effects of its substituents. In heteroaromatic systems like pyridine, the presence of a heteroatom introduces a permanent asymmetry in electron distribution, which is further influenced by attached functional groups.

The Inductive Effect (+I)

The inductive effect is the transmission of charge through a chain of atoms in a molecule via electrostatic induction, resulting in a permanent dipole in a bond.[2] It is a through-sigma (σ) bond effect. Alkyl groups, such as methyl (-CH₃), are less electronegative than the sp²-hybridized carbons of an aromatic ring. Consequently, they act as electron-donating groups through the inductive effect, designated as a positive inductive (+I) effect.[3] This donation increases the electron density of the adjacent ring carbon and, to a lesser extent, other atoms in the vicinity.[4][5]

Caption: The +I effect of a methyl group pushing electron density into the pyridine ring.

Hyperconjugation ("No-Bond Resonance")

Hyperconjugation is a stabilizing interaction that involves the delocalization of σ-electrons from a C-H bond of an alkyl group into an adjacent empty or partially filled p-orbital or a π-orbital.[6] This effect, also known as the Baker-Nathan effect, can be visualized as a form of resonance where no formal bond exists between the hydrogen and the ring in the contributing structures.[7] For a methyl group attached to an aromatic ring, the σ-electrons of the C-H bonds can overlap with the π-system of the ring, effectively donating electron density. This donation preferentially increases electron density at the ortho and para positions relative to the methyl group.[8]

Caption: Delocalization of C-H σ-bond electrons into the ring's π-system via hyperconjugation.

The Electronic Landscape of the Pyridine Ring

Unlike benzene, pyridine is a heteroaromatic compound containing a nitrogen atom. Nitrogen is more electronegative than carbon, causing it to exert a strong electron-withdrawing inductive (-I) effect on the ring. This effect polarizes the C-N bonds and reduces the overall electron density of the ring, particularly at the α (C2, C6) and γ (C4) positions. This inherent electron deficiency makes pyridine less reactive than benzene towards electrophilic aromatic substitution and more reactive towards nucleophilic aromatic substitution.[9][10]

Analysis of Substituent Effects in this compound

The electronic character of this compound is a composite of the effects of its three substituents and the pyridine nitrogen.

The Role of the Methyl Groups (C3 and C5)

In this compound, the two methyl groups are positioned at C3 and C5.

-

At C3: This methyl group is meta to the nitrogen atom and ortho to the bromine atom. It exerts a +I effect and a hyperconjugative effect, donating electron density to the ring.

-

At C5: This methyl group is also meta to the nitrogen atom and para to the bromine atom. It similarly donates electron density through +I and hyperconjugation.

Collectively, these two groups significantly increase the electron density of the pyridine ring, counteracting the electron-withdrawing nature of the nitrogen atom. This family of dimethyl-substituted pyridines is known as lutidines.[11]

The Role of the Bromine Substituent (C2)

The bromine atom at the C2 position exhibits two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the ring through the C-Br sigma bond.

-